molecular formula C10H13NO2S B2432812 3-Benzylisothiazolidine 1,1-dioxide CAS No. 1934502-18-7

3-Benzylisothiazolidine 1,1-dioxide

Cat. No.: B2432812
CAS No.: 1934502-18-7
M. Wt: 211.28
InChI Key: HTUVCZTVVPLXQK-UHFFFAOYSA-N
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Description

Researchers can source 3-Benzylisothiazolidine 1,1-Dioxide for investigative purposes. As a small molecule building block, this compound may have potential utility in various chemical synthesis pathways, including the development of pharmaceuticals and agrochemicals. Its isothiazolidine 1,1-dioxide core is a scaffold of interest in medicinal chemistry. All properties and applications should be verified by qualified personnel. This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any form of human use.

Properties

IUPAC Name

3-benzyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-6-10(11-14)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUVCZTVVPLXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Benzylisothiazolidine 1,1 Dioxide and Analogues

Primary Synthetic Routes to the Isothiazolidine (B1259544) 1,1-Dioxide Core Structure

The fundamental approach to constructing the isothiazolidine 1,1-dioxide core involves the formation of the five-membered ring containing a sulfonamide group. Various strategies have been developed to achieve this, primarily revolving around ring-closure reactions.

Ring-Closure Approaches Involving Sulfone Formation, including Chlorination-Mediated Protocols

A common strategy for forming the isothiazolidine 1,1-dioxide ring is through intramolecular cyclization where the sulfone moiety is formed during the ring-closing step. One such method involves the use of chlorination agents. For instance, the chlorination of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with reagents like phosphorus pentachloride can yield 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide. researchgate.net This intermediate can then undergo further reactions to produce a variety of 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides. researchgate.netrsc.org

Another approach involves the intramolecular carbo-Michael addition. In this method, α-amino acid ester hydrochlorides can be sulfonylated with (2-chloroethyl)sulfonyl chloride to produce alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot reaction. researchgate.netresearchgate.net These vinyl sulfonamides can then undergo cyclization to form the desired isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.netresearchgate.net

A general representation of the intramolecular carbo-Michael addition is shown below:

Scheme 1: General synthesis of isothiazolidine-1,1-dioxide-3-carboxylates via intramolecular carbo-Michael addition.

Entry Starting Amino Acid Ester Product Yield (%)
1Glycine methyl esterMethyl isothiazolidine-1,1-dioxide-3-carboxylateGood
2Alanine ethyl esterEthyl 4-methylisothiazolidine-1,1-dioxide-3-carboxylateGood
3Phenylalanine methyl esterMethyl 4-benzylisothiazolidine-1,1-dioxide-3-carboxylateGood

Table 1: Examples of isothiazolidine-1,1-dioxide-3-carboxylates synthesized via intramolecular carbo-Michael addition. researchgate.netresearchgate.net

Reaction Pathways Utilizing Benzylamine (B48309) as a Precursor

Benzylamine serves as a key precursor in several synthetic routes to 3-benzylisothiazolidine 1,1-dioxide and its analogs. The nitrogen atom of benzylamine can act as a nucleophile to attack a suitable electrophilic sulfur-containing species, leading to the formation of the sulfonamide bond necessary for the isothiazolidine ring.

For example, the reaction of benzylamine with a molecule containing a vinylsulfonyl group can proceed via an aza-Michael addition to form an intermediate that can subsequently cyclize. This approach is particularly useful for introducing the benzyl (B1604629) group at the 3-position of the isothiazolidine ring.

Advanced Protocols for Constructing Substituted Isothiazolidine 1,1-Dioxides

Modern synthetic chemistry has introduced several powerful techniques that allow for the efficient and diverse construction of substituted isothiazolidine 1,1-dioxides. These methods often offer advantages in terms of step economy, atom economy, and the ability to generate complex molecular scaffolds.

One-Pot Multicomponent Reactions (MCRs) for Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as a powerful tool for building molecular complexity. researchgate.netencyclopedia.pub One-pot MCRs have been successfully applied to the synthesis of isothiazolidine 1,1-dioxide libraries. nih.gov These protocols often combine reactions like the aza-Michael addition with other orthogonal reaction pathways, allowing for the rapid generation of a diverse range of substituted isothiazolidine 1,1-dioxides. nih.gov For instance, a one-pot protocol can involve the aza-Michael addition of an amine to a dihydroisothiazole (B14293150) 1,1-dioxide scaffold, followed by another reaction to introduce further diversity. nih.gov

A study reported the synthesis of a 180-member library of triazole-containing isothiazolidine 1,1-dioxides using a one-pot click/aza-Michael protocol. nih.gov This demonstrates the efficiency of MCRs in generating large compound libraries for high-throughput screening. nih.gov

Applications of Click Chemistry in Isothiazolidine 1,1-Dioxide Synthesis

Click chemistry, a concept introduced by K.B. Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules. nd.educsmres.co.uk The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nd.educsmres.co.uk This reaction has been effectively utilized in the synthesis of isothiazolidine 1,1-dioxide derivatives. nih.gov

In the context of isothiazolidine 1,1-dioxide synthesis, click chemistry can be used to link a pre-formed isothiazolidine 1,1-dioxide scaffold to another molecule containing a terminal alkyne or azide (B81097) group. nih.gov This modular approach allows for the straightforward introduction of a wide variety of substituents. For example, a core dihydroisothiazole 1,1-dioxide scaffold can be functionalized with a propargyl group and then subjected to a click reaction with various azides to generate a library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov

Reaction Type Reactants Product Feature Reference
Click/Aza-MichaelDihydroisothiazole 1,1-dioxide, Azide, AmineTriazole-containing isothiazolidine 1,1-dioxide nih.gov
Click/EsterificationDihydroisothiazole 1,1-dioxide, Azide, Carboxylic AcidEster-linked triazole-containing isothiazolidine 1,1-dioxide nih.gov

Table 2: Applications of Click Chemistry in the Synthesis of Isothiazolidine 1,1-Dioxide Derivatives.

Ring-Closing Metathesis (RCM) in Dihydroisothiazole 1,1-Dioxide Scaffold Generation

Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic alkenes. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular reaction of a diene, catalyzed by a transition metal complex, typically containing ruthenium. organic-chemistry.org RCM has proven to be a valuable tool for the synthesis of dihydroisothiazole 1,1-dioxide scaffolds, which can then be further elaborated. nih.gov

The synthesis of the core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold can be achieved on a multi-gram scale using a three-step sequence that includes sulfonylation, RCM, and propargylation. nih.gov This RCM step is crucial for the efficient formation of the five-membered ring. The resulting unsaturated ring can then be used in subsequent reactions, such as aza-Michael additions, to introduce substituents. nih.gov

The versatility of RCM allows for the synthesis of various ring sizes, making it a key strategy in the construction of diverse heterocyclic systems. wikipedia.org

Stereoselective Synthesis Approaches for Isothiazolidine 1,1-Dioxide Scaffolds

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective synthetic routes paramount. For 3-substituted isothiazolidine 1,1-dioxides, including the benzyl analogue, achieving high levels of enantiopurity is a critical challenge. Several strategies can be envisioned and have been applied to related systems, which could be adapted for the synthesis of enantiomerically pure this compound.

One prominent approach involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. For instance, chiral oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. sigmaaldrich.comsigmaaldrich.com A potential synthetic route could involve the attachment of a suitable prochiral fragment to the chiral auxiliary, followed by a diastereoselective reaction to introduce the benzyl group or a precursor at the desired position. Subsequent removal of the auxiliary would then yield the enantiomerically enriched this compound.

Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. While specific examples for this compound are not extensively documented, related asymmetric syntheses of isothiazolidin-3-one derivatives have been reported. For example, the asymmetric synthesis of an (S)-1,1-dioxido-isothiazolidin-3-one phosphotyrosine mimetic was achieved via the reduction of a homochiral (R)-oxido-isothiazolidin-3-one, demonstrating excellent stereochemical control. nih.gov This highlights the potential for developing catalytic methods, such as asymmetric hydrogenation or conjugate addition reactions, to access chiral 3-benzylisothiazolidine 1,1-dioxides.

Furthermore, the synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates via an intramolecular carbo-Michael reaction strategy has been described. researchgate.net Although this particular method resulted in racemic products, it provides a foundation for developing a stereoselective variant, perhaps by employing a chiral base or a phase-transfer catalyst.

The table below summarizes potential stereoselective strategies applicable to the synthesis of this compound.

Strategy Description Potential Application Key Considerations
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct a stereoselective reaction.Diastereoselective alkylation or conjugate addition to an N-acylated precursor.Availability of suitable auxiliaries, efficiency of attachment and removal.
Asymmetric Catalysis Use of a chiral catalyst to induce enantioselectivity.Asymmetric hydrogenation of a corresponding unsaturated precursor or asymmetric conjugate addition of a benzyl nucleophile.Catalyst efficiency, enantioselectivity, and substrate scope.
Substrate Control Utilization of a chiral starting material derived from the chiral pool.Starting from an enantiomerically pure amino acid, such as phenylalanine, to construct the heterocyclic ring.Availability of suitable starting materials and potential for racemization during synthesis.

Strategies for Functional Group Introduction and Diversification on the this compound Backbone

Once the this compound scaffold is obtained, its utility can be greatly expanded through the introduction of diverse functional groups. This allows for the systematic exploration of the chemical space around the core structure, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs.

Alkylation and Acylation Processes

The nitrogen atom of the sulfonamide group in this compound is a key site for functionalization. It can be deprotonated with a suitable base to form a nucleophilic anion, which can then react with various electrophiles in alkylation and acylation reactions.

Alkylation of the sulfonamide nitrogen introduces an alkyl group, which can modulate the compound's lipophilicity, steric profile, and hydrogen bonding capacity. While specific examples for this compound are scarce in the literature, studies on related benzothiadiazine 1,1-dioxide systems have demonstrated that N-alkylation can be achieved using various alkyl halides in the presence of a base. mdpi.com The choice of base and solvent can be critical in controlling the reaction's outcome and preventing side reactions.

Acylation of the sulfonamide nitrogen introduces an acyl group, which can serve as a handle for further derivatization or as a key pharmacophoric element. Acylation can be accomplished using acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the generated acid. Similar to alkylation, the reaction conditions need to be carefully optimized to ensure high yields and avoid undesired side products.

The table below outlines the general conditions for these functionalization reactions.

Reaction Reagents General Conditions Potential Products
Alkylation Alkyl halide (e.g., R-Br, R-I)Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., DMF, THF)N-Alkyl-3-benzylisothiazolidine 1,1-dioxides
Acylation Acyl chloride (e.g., RCOCl) or Acid anhydride (B1165640) (e.g., (RCO)₂O)Base (e.g., Pyridine, Et₃N), Aprotic solvent (e.g., CH₂Cl₂, THF)N-Acyl-3-benzylisothiazolidine 1,1-dioxides

Derivatization for Library Synthesis and Small Molecular Probe Discovery

The this compound scaffold is an attractive starting point for the construction of chemical libraries for high-throughput screening. Combinatorial chemistry provides a powerful set of tools to rapidly generate a large number of diverse analogues from a common core structure. nih.govnih.gov By systematically varying the substituents at different positions of the scaffold, a library of compounds can be synthesized and screened for biological activity.

For instance, if the benzyl group contains a reactive handle (e.g., a hydroxyl or amino group), it can be further functionalized through esterification, amidation, or other coupling reactions. Similarly, the sulfonamide nitrogen, after acylation with a bifunctional linker, can be used to attach a variety of building blocks.

The strategic derivatization of the this compound backbone, guided by the principles of medicinal chemistry and chemical biology, holds significant promise for the discovery of novel bioactive compounds and research tools.

Elucidation of Reaction Mechanisms in 3 Benzylisothiazolidine 1,1 Dioxide Synthesis and Transformations

Mechanistic Pathways of Isothiazolidine (B1259544) Ring Formation with 1,1-Dioxide Functionality

The formation of the isothiazolidine 1,1-dioxide ring, a key structural motif in various biologically active compounds, can be achieved through several synthetic strategies. One prominent method involves the intramolecular cyclization of precursor molecules.

A common approach begins with the synthesis of a suitable open-chain precursor. For instance, the synthesis of 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides has been accomplished starting from saccharin (B28170) (1,2-benzisothiazolin-3-one 1,1-dioxide). The reaction of saccharin with organolithium compounds leads to the formation of the desired 3-substituted products. rsc.org Another strategy involves the intramolecular cyclization of N-acyl-o,N-dilithiobenzenesulphonamides, although this method often results in low yields of the 3-substituted 1,2-benzisothiazole 1,1-dioxides. rsc.org

A more efficient route for the synthesis of related 1,2-benzothiazole-3(2H)-thione 1,1-dioxides involves a DBU-promoted cyclization. clockss.org This method starts with N-substituted benzenesulfonamides which are first treated with butyllithium (B86547) to form 2,N-dilithio intermediates. These intermediates then react with methyl isothiocyanate to yield 2-(aminosulfonyl)benzothioamides. clockss.org Subsequent treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing toluene (B28343) promotes the cyclization to the desired 1,2-benzothiazole-3(2H)-thione 1,1-dioxides with the elimination of methylamine. clockss.org

Furthermore, multicomponent reactions offer a powerful tool for the rapid construction of isothiazolidine 1,1-dioxide libraries. A one-pot, multi-component protocol has been developed that combines an aza-Michael addition with a click reaction or an OACC (oligomeric alkyl carbodiimide) esterification. nih.gov The core scaffold, a dihydroisothiazole (B14293150) 1,1-dioxide, is prepared on a multi-gram scale and then diversified using an array of amines and azides in a click/aza-Michael sequence to generate a library of triazole-containing isothiazolidine 1,1-dioxides. nih.gov The aza-Michael reaction of a dihydroisothiazole 1,1-dioxide with various amino alcohols, followed by a one-pot click/esterification protocol, provides an alternative route to a diverse set of derivatives. nih.gov

The table below summarizes the key starting materials and reagents for different synthetic approaches to isothiazolidine 1,1-dioxide derivatives.

Starting MaterialReagentsProduct TypeReference
SaccharinOrganolithium compounds3-Substituted 1,2-benzisothiazole 1,1-dioxides rsc.org
N-Substituted benzenesulfonamidesn-Butyllithium, Methyl isothiocyanate, DBU1,2-Benzothiazole-3(2H)-thione 1,1-dioxides clockss.org
Dihydroisothiazole 1,1-dioxideAmines, AzidesTriazole-containing isothiazolidine 1,1-dioxides nih.gov
Dihydroisothiazole 1,1-dioxideAmino alcohols, OACCTriazole-containing isothiazolidine 1,1-dioxides nih.gov

Detailed Analysis of Key Elementary Reactions in Derivatization Protocols

The derivatization of the 3-benzylisothiazolidine 1,1-dioxide scaffold is achieved through a variety of key elementary reactions, enabling the synthesis of a wide range of functionalized molecules.

Nucleophilic addition and substitution reactions are fundamental to the derivatization of the isothiazolidine 1,1-dioxide core. The reaction of saccharin with Grignard reagents has been systematically investigated, revealing the formation of 3-substituted 1,2-benzisothiazole 1,1-dioxides alongside open-chain tertiary alcohols and, in some cases, 3,3-disubstituted 1,2-benzisothiazoline 1,1-dioxides. rsc.org This indicates that the initial nucleophilic addition to the carbonyl group can be followed by ring-opening or further substitution.

The aza-Michael reaction is a key step in the multicomponent synthesis of isothiazolidine 1,1-dioxide libraries. nih.gov In this reaction, an amine acts as a nucleophile and adds to the activated double bond of a dihydroisothiazole 1,1-dioxide scaffold. nih.gov This reaction is typically catalyzed by a base such as DBU and proceeds efficiently to form β-amino sultams. nih.gov

Cycloaddition reactions, particularly the copper-catalyzed alkyne-azide cycloaddition (CuAAC), are powerful tools for introducing triazole moieties into the isothiazolidine 1,1-dioxide structure. In the one-pot synthesis of triazole-containing isothiazolidine 1,1-dioxide libraries, a core scaffold bearing a propargyl group is utilized. nih.gov This alkyne functionality readily undergoes a CuAAC reaction with a variety of organic azides to form a 1,2,3-triazole ring. This "click" reaction is known for its high efficiency, selectivity, and mild reaction conditions. The combination of the aza-Michael addition and the CuAAC in a one-pot protocol allows for the rapid generation of a diverse library of compounds. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Mechanism Elucidation

While detailed kinetic and thermodynamic studies specifically for this compound are not extensively reported in the provided context, general principles can be applied to understand the reaction mechanisms.

The DBU-promoted cyclization of 2-(aminosulfonyl)benzothioamides is carried out at an elevated temperature (refluxing toluene), suggesting that the reaction has a significant activation energy barrier. clockss.org The use of a strong, non-nucleophilic base like DBU is crucial for the deprotonation step that initiates the cyclization. The sluggishness of the reaction with a weaker base like triethylamine (B128534) indicates that the proton abstraction is a key kinetic bottleneck. clockss.org

Further detailed kinetic and computational studies would be beneficial to fully elucidate the potential energy surfaces of these reactions and to optimize reaction conditions for even greater efficiency and selectivity.

Structure Guided Design and Synthesis of 3 Benzylisothiazolidine 1,1 Dioxide Derivatives

Rational Design Principles for Novel Isothiazolidine (B1259544) 1,1-Dioxide Analogues

The design of novel analogues based on the 3-benzylisothiazolidine 1,1-dioxide core is guided by several key principles aimed at optimizing their pharmacological profiles. The inherent properties of the sultam ring, such as its ability to act as a hydrogen bond acceptor through its two sulfonyl oxygen atoms, provide a strong foundation for molecular interactions with biological targets. nih.gov

A primary strategy involves the bioisosteric replacement of the lactam ring found in many biologically active molecules with the sultam scaffold. This substitution can lead to compounds with improved metabolic stability and pharmacokinetic properties. The three-dimensional shape and defined vector of the substituents on the isothiazolidine ring allow for precise orientation of functional groups to interact with specific binding pockets of target proteins. nih.gov

Furthermore, the introduction of diverse substituents at various positions of the isothiazolidine ring and the benzyl (B1604629) moiety is a cornerstone of the rational design process. Modifications are strategically planned to explore the chemical space around the core scaffold, aiming to enhance potency, selectivity, and drug-like properties. This includes altering steric bulk, electronic properties, and hydrogen bonding capabilities of the molecule to fine-tune its interaction with biological targets. Structure-activity relationship (SAR) studies on related sulfonamides have shown that modifications to the nitrogen and carbon atoms of the heterocyclic ring can significantly impact biological activity. researchgate.net

Synthesis and Characterization of Structurally Diverse Derivatives

The synthetic versatility of the isothiazolidine 1,1-dioxide scaffold allows for the creation of a wide array of derivatives. Various synthetic methodologies have been developed to introduce different functionalities and structural motifs, leading to libraries of compounds with diverse chemical properties.

Carboxamide-Linked Isothiazolidine 1,1-Dioxide Analogues

The incorporation of a carboxamide linkage is a common strategy in drug design to introduce additional hydrogen bonding interactions and to connect different pharmacophoric fragments. The synthesis of carboxamide-linked isothiazolidine 1,1-dioxide analogues typically involves the coupling of an isothiazolidine-3-carboxylic acid derivative with a variety of amines.

A general synthetic route starts with the synthesis of (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid, which serves as a key building block. researchgate.net This carboxylic acid can then be activated, for example, using standard peptide coupling reagents, and reacted with a diverse range of primary and secondary amines to yield the corresponding carboxamides. The characterization of these derivatives relies on standard spectroscopic techniques such as NMR and mass spectrometry to confirm the structure and purity of the final products. While specific examples for this compound are not extensively reported, the synthesis of carboxamide derivatives of related benzimidazo[2,1-a]isoquinolines has demonstrated that the position of the carboxamide side chain significantly influences cytotoxic activity. nih.gov

Triazole-Incorporating Isothiazolidine 1,1-Dioxide Compounds

The integration of triazole rings into the isothiazolidine 1,1-dioxide scaffold has been achieved through efficient one-pot, multi-component reactions. This approach allows for the rapid generation of large libraries of structurally diverse compounds. nih.gov

A key strategy involves the use of a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold. This intermediate can then undergo a one-pot click/aza-Michael reaction with a variety of amines and azides to produce a wide array of triazole-containing isothiazolidine 1,1-dioxides. nih.gov Another protocol utilizes a click/esterification reaction to further diversify the scaffold. nih.gov These methods are highly efficient, with many compounds being successfully generated and purified using automated techniques.

Table 1: Representative Triazole-Incorporating Isothiazolidine 1,1-Dioxide Analogs

Compound IDCore Scaffold ModificationLinkageTerminal Group
Library A/BClick/Aza-MichaelTriazole-Aza-MichaelVarious amines and azides
Library CClick/EsterificationTriazole-EsterVarious acids and azides

Data sourced from a study on the synthesis of triazole-containing isothiazolidine 1,1-dioxide libraries. nih.gov

The characterization of these libraries involves high-throughput purification and analysis, typically using mass-directed LCMS to confirm the identity and purity of the synthesized compounds. nih.gov

Spiro Systems Featuring Isothiazolidine 1,1-Dioxide Moieties

The construction of spirocyclic systems incorporating the isothiazolidine 1,1-dioxide ring introduces a higher degree of three-dimensionality and structural rigidity, which can be advantageous for binding to specific protein targets.

One reported strategy for the synthesis of spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones involves a multi-step sequence starting from 1-aminocyclopropane- or 1-aminocyclobutanecarboxylates. researchgate.net The key steps include sulfonylation with methanesulfonyl chloride, alkylation, and subsequent cyclization. The resulting spiro compounds can be further functionalized. researchgate.net While this method does not directly start from this compound, it demonstrates a viable pathway to spiro-isothiazolidine systems. The synthesis of other spiro-isoxazolidine derivatives has also been achieved through 1,3-dipolar cycloaddition reactions. rsc.orgnih.gov

Table 2: Synthesis of Spiro[cycloalkane-1,3′-1′λ6-isothiazolidine]-1′,1′,4′-triones

Starting MaterialKey Reaction StepsProduct
1-AminocycloalkanecarboxylatesSulfonylation, Alkylation, CyclizationSpiro[cycloalkane-1,3′-isothiazolidine]-1′,1′,4′-triones

Based on a reported strategy for the construction of spirocyclic isothiazolidinones. researchgate.net

Analogues within the Broader Sulfonamide Chemical Space

The this compound scaffold is part of the larger family of sulfonamides, which encompasses a vast and diverse chemical space with a wide range of biological activities. nih.gov The synthesis of analogues within this broader space often involves modifications that retain the core sulfonyl group while altering the cyclic or acyclic nature of the rest of the molecule.

Synthetic strategies include the intramolecular carbo-Michael reaction of vinyl sulfonamides derived from α-amino acid esters to afford alkyl isothiazolidine-1,1-dioxide-3-carboxylates. researchgate.net These reactions provide access to a variety of substituted γ-sultams. The exploration of different ring sizes, from four- to eight-membered sultams, has also been a focus of research, with various cyclization methods being employed, including radical cyclization and ring-closing metathesis. nih.gov

Strategies for Modulating Biological Activity through Targeted Structural Modifications

The modulation of the biological activity of this compound derivatives is achieved through targeted structural modifications based on established structure-activity relationships (SAR). The goal is to enhance desired therapeutic effects while minimizing off-target activities.

A key strategy involves the modification of substituents on the isothiazolidine ring and the benzyl group to optimize interactions with the target protein. For instance, in related thiazolidinone inhibitors of human dihydroorotate (B8406146) dehydrogenase, the introduction of hydrophobic substituents at specific positions of a phenyl ring was found to be favorable for improving inhibitory activity. nih.gov Similarly, the nature of the substituent at the 3-position of the isothiazolidine ring is expected to be a critical determinant of biological activity.

Furthermore, the stereochemistry of the molecule plays a crucial role in its biological activity. The synthesis of enantiomerically pure derivatives is often necessary to achieve selective interaction with chiral biological targets. The use of chiral starting materials or asymmetric synthesis is therefore a key strategy in the development of potent and selective isothiazolidine 1,1-dioxide-based therapeutic agents.

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Evaluation of Antimicrobial Efficacy of Isothiazolidine (B1259544) 1,1-Dioxide Derivatives

Derivatives of the isothiazolidine 1,1-dioxide core structure have demonstrated notable antimicrobial properties. The thiazolidinone ring system is a key pharmacophore found in numerous drugs and exhibits a wide range of biological activities, including antimicrobial effects. researchgate.nete3s-conferences.org

For instance, a series of 2,3-diaryl-thiazolidin-4-ones were evaluated for their antibacterial activity against six Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds ranged from 0.008 to 0.24 mg/mL, with the most potent activity observed in a compound designated as '5' (MIC at 0.008–0.06 mg/mL). nih.gov Notably, some of these derivatives showed greater potency against resistant strains like MRSA, P. aeruginosa, and E. coli than the standard antibiotic ampicillin. nih.gov

In another study, newly synthesized sydnonyl-substituted thiazolidine (B150603) derivatives showed significant antifungal activity against Penicillium citrinum and Aspergillus niger. researchgate.net The inhibitory activity of these compounds was found to be 1.5 to 4.4 times higher than that of the standard antifungal drug Griseofulvin. researchgate.net Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the thiazolidine scaffold is often crucial for potent antimicrobial activity. e3s-conferences.org For example, 2-thioxothiazolidin-4-one derivatives demonstrated better antifungal activity than thiazolidine-2,4-diones. researchgate.net

The proposed mechanism for the antibacterial action of some thiazolidinone derivatives involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as MurB and LD-carboxypeptidase. nih.govmdpi.com Docking studies have suggested that these compounds can bind to the active sites of these enzymes, thereby disrupting the peptidoglycan synthesis pathway. nih.govmdpi.com Furthermore, some 4-thiazolidinone (B1220212) derivatives have shown the ability to eradicate bacterial biofilms, particularly those of Pseudomonas aeruginosa, a bacterium known for its antibiotic resistance. mdpi.com

Table 1: Antimicrobial Activity of Selected Thiazolidinone Derivatives

Compound/DerivativeTarget Organism(s)Activity/PotencyPotential Mechanism of Action
2,3-diaryl-thiazolidin-4-onesGram-positive & Gram-negative bacteriaMIC: 0.008–0.24 mg/mLInhibition of E. coli Mur B
Sydnonyl-substituted thiazolidinesPenicillium citrinum, Aspergillus niger1.5-4.4x higher than GriseofulvinNot specified
4-Thiazolidinone derivativesPseudomonas aeruginosa biofilmSignificant degradation at 10, 50, and 100 µMNot specified

Anti-inflammatory Response Modulation by Isothiazolidine 1,1-Dioxide Analogues

Analogues of isothiazolidine 1,1-dioxide have been investigated for their ability to modulate inflammatory responses. Inflammation is a complex biological process linked to various diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in this pathway. mdpi.com Thiazolidinone derivatives have emerged as potential dual inhibitors of COX and LOX, offering a promising therapeutic strategy with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Studies on human airway smooth muscle (HASM) cells have shown that certain thiazolidinediones (TZDs), such as troglitazone (B1681588) and rosiglitazone, can inhibit the release of pro-inflammatory mediators like IL-6 and VEGF when stimulated by IL-1β. nih.gov This anti-inflammatory effect was found to be independent of PPARγ, a known target of TZDs, suggesting an alternative mechanism of action. nih.gov One proposed mechanism involves the interference with the activation of key signaling pathways like ERK and NF-κB, which are crucial for the production of inflammatory cytokines and chemokines. nih.gov

Furthermore, some thiazolidinone derivatives have demonstrated potent inhibition of COX-1 and COX-2 enzymes. mdpi.com For example, certain pyrazolyl benzenesulfonamides linked to thiazolidinones were identified as potent COX-1/COX-2 inhibitors, with their enzymatic inhibitory activity correlating with their in vivo anti-inflammatory effects in a rat paw edema model. mdpi.com The anti-inflammatory properties of these compounds are also linked to the inhibition of nitric oxide (NO) production by activated macrophages. researchgate.net Excessive NO production is a hallmark of several inflammatory diseases. researchgate.net

Antioxidant Activity Profiling of Related Isothiazolidine Systems

The antioxidant potential of isothiazolidine-related systems has been a focus of research due to the role of oxidative stress in numerous diseases. nih.govnih.goveurekaselect.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.goveurekaselect.commdpi.com

Several in vitro assays are used to evaluate antioxidant activity, including the DPPH· radical scavenging assay, the ABTS·+ radical scavenging assay, and the phosphomolybdenum method for total antioxidant capacity (TAC). researchgate.netnih.gov Studies on new phenolic derivatives of thiazolidine-2,4-dione have shown that compounds with catechol moieties exhibit significant antioxidant and antiradical properties. nih.gov Specifically, compounds designated as 5f and 5l demonstrated high DPPH· scavenging activity (89.61% and 92.55%, respectively) and ABTS·+ scavenging activity (58.27% and 70.66%, respectively). nih.gov Their total antioxidant capacity was also found to be comparable to reference antioxidants. nih.gov

The antioxidant activity of thiazolidin-4-one derivatives is influenced by the nature of the substituents on the phenyl ring, with electron-withdrawing groups like NO2 and electron-donating groups like OH having a significant impact. researchgate.net For instance, 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester was identified as a highly active antioxidant, with its DPPH radical scavenger activity (91.63%) being similar to that of ascorbic acid. researchgate.net The mechanism of antioxidant action for these compounds often involves their ability to donate an electron or a hydrogen atom to neutralize free radicals. nih.gov

Table 2: Antioxidant Activity of Thiazolidinone Derivatives

Compound/DerivativeAssayResult
Thiazolidine-2,4-dione (Catechol derivative 5f)DPPH· Scavenging89.61%
Thiazolidine-2,4-dione (Catechol derivative 5l)DPPH· Scavenging92.55%
Thiazolidine-2,4-dione (Catechol derivative 5f)ABTS·+ Scavenging58.27%
Thiazolidine-2,4-dione (Catechol derivative 5l)ABTS·+ Scavenging70.66%
2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl esterDPPH· Scavenging91.63%

Enzyme and Receptor Target Engagement Studies

Calpains are a family of calcium-activated cysteine proteases that play a role in various cellular processes, including apoptosis. nih.gov The inhibition of calpains is a potential therapeutic strategy for conditions where their activity is dysregulated. While specific studies on 3-benzylisothiazolidine 1,1-dioxide are limited, related compounds have shown inhibitory activity against these proteases.

Calpain Inhibitor I, a synthetic tripeptide aldehyde, is a potent inhibitor of calpain I (Ki = 190 nM) and calpain II (Ki = 220 nM). caymanchem.com This inhibitor has been shown to prevent the degradation of IκBα and IκBβ, which in turn blocks the activation of NF-κB and the production of inflammatory cytokines like TNF and IL-1β. caymanchem.com This suggests a potential therapeutic application for inflammatory diseases. caymanchem.com Another inhibitor, E-64d, a membrane-permeant derivative of E-64c, has been shown to inhibit calpain activity within intact platelets. nih.gov

Carbonic anhydrases (CAs) are zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic implications for several diseases. mdpi.com The 1,2,4-thiadiazin-3(4H)-one 1,1-dioxide scaffold has been explored for the development of CA inhibitors. For instance, benzothiadiazinone-1,1-dioxide (BTD) derivatives have been investigated as potential anti-mycobacterial agents through their inhibition of β-class CAs found in Mycobacterium tuberculosis. nih.gov

Different CA isozymes exhibit varying sensitivities to inhibitors. For example, a study on BTD derivatives showed that most compounds were more potent inhibitors of human carbonic anhydrase II (hCA II) than human carbonic anhydrase I (hCA I). nih.gov The inhibition of specific CA isozymes is a key area of research for developing targeted therapies with fewer side effects. mdpi.com Anions that are isosteric and isoelectronic with sulfate, nitrate, and carbonate have also been studied for their inhibitory effects on various CA isozymes, including I, II, IV, V, and IX. nih.gov For instance, isozyme IV is effectively inhibited by sulfate, sulfamate, and sulfamidate, while the tumor-associated isozyme IX is more sensitive to carbonate, sulfamate, and sulfamidate. nih.gov

Serine proteinases, such as human leukocyte elastase (HLE), proteinase 3 (PR3), and cathepsin G (Cat G), are involved in various pathological processes, making them attractive targets for inhibitor development. The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold has been utilized to design potent, time-dependent inhibitors of these enzymes. nih.gov

By attaching functionalized sulfonamides to this scaffold, researchers have been able to create inhibitors that interact with both the S and S' subsites of the target protease, leading to enhanced potency and selectivity. nih.gov This approach highlights the versatility of the isothiazolidinone 1,1-dioxide core in designing specific enzyme inhibitors. nih.gov

Phosphodiesterase 7 (PDE7) Inhibitory Activity of Related Benzothiadiazine Derivatives

Research into the biological activities of compounds structurally related to this compound has revealed potential inhibitory effects on phosphodiesterase 7 (PDE7). A study focused on a series of benzyl (B1604629) derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides identified them as the first heterocyclic class of compounds to exhibit PDE7 inhibitory properties. nih.gov

The inhibition of PDE7 is a promising therapeutic strategy for T-cell-mediated immune disorders, as it leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which can modulate inflammatory and immunological processes. nih.gov The evaluation of these benzothiadiazine derivatives was conducted using human recombinant PDE7 expressed in S. cerevisiae.

Several of the synthesized compounds demonstrated PDE7 inhibition at the micromolar level. Notably, some derivatives also showed concurrent activity against PDE3 and PDE4, suggesting that this class of compounds could be valuable as lead structures for developing treatments for conditions like asthma and other allergic airway diseases. nih.gov

Key findings from this research include the identification of monobenzyl derivatives that exhibited significant PDE7 potency. Although not always statistically significant, a trend towards selectivity for PDE7 over PDE3 and PDE4 was observed for some of the tested compounds. nih.gov The table below summarizes the inhibitory activities of selected benzothiadiazine derivatives against PDE7.

Table 1: PDE7 Inhibitory Activity of Selected Benzothiadiazine Derivatives

Compound IC50 (µM) against PDE7 Notes
Derivative 15 ~10 Showed a trend of selectivity toward PDE3 and PDE4.
Derivative 23 ~10 Showed a trend of selectivity toward PDE3 and PDE4.

| Derivative 16 | 25 | Showed a trend of selectivity toward PDE3 and PDE4. |

Data sourced from a study on benzyl derivatives of 2,1,3-benzo- and benzothieno[3,2-a]thiadiazine 2,2-dioxides. nih.gov

Cholinesterase Inhibition Studies (AChE and BChE) for Related Benzothiazine Scaffolds

While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, research on related benzothiazine and thiazolidinone scaffolds provides insights into their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic approach for managing Alzheimer's disease.

A study on benzothiazolone derivatives, which share a core structural similarity with benzothiazines, revealed that these compounds can effectively inhibit cholinesterases. nih.gov In this study, thirteen benzothiazolone derivatives were synthesized and evaluated, with most showing greater inhibitory activity against BChE than AChE. For instance, one derivative, designated M13, was identified as a potent BChE inhibitor with an IC50 value of 1.21 µM and also demonstrated effective inhibition of AChE with an IC50 of 5.03 µM. nih.gov Kinetic studies indicated that this compound acts as a reversible and noncompetitive inhibitor of BChE. nih.gov

Furthermore, research into thiazolidin-4-one and thiazinan-4-one derivatives has also demonstrated their potential as AChE inhibitors. These studies highlight the versatility of the thiazolidinone scaffold in developing new bioactive compounds. mdpi.com The table below presents the cholinesterase inhibitory activities of selected benzothiazolone derivatives.

Table 2: Cholinesterase Inhibitory Activity of Selected Benzothiazolone Derivatives

Compound IC50 (µM) against AChE IC50 (µM) against BChE Selectivity Index (BChE/AChE)
M13 5.03 1.21 4.16

| M2 | - | 1.38 | 28.99 |

Data from a study on the inhibition of cholinesterases by benzothiazolone derivatives. nih.gov

Efficacy against Pathogenic Microorganisms (e.g., Mycobacterium tuberculosis)

Derivatives of the isothiazolidine 1,1-dioxide scaffold, specifically benzothiazinone (BTZ) and benzothiadiazinone-1,1-dioxide analogues, have shown significant promise as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.govnih.gov

8-Nitrobenzothiazinones are a notable class of antimycobacterial compounds that have advanced to clinical trials. nih.gov These compounds act as irreversible inhibitors of the decaprenylphosphoryl-D-ribose oxidase (DprE1), a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. bibliotekanauki.pl The electrophilic nitro group of BTZs forms a covalent bond with a cysteine residue in the active site of DprE1, leading to the inhibition of cell wall synthesis. bibliotekanauki.pl One such derivative, Macozinone (PBTZ169), has demonstrated potent activity against M. tuberculosis. bibliotekanauki.pl

In a different approach, 2H-benzo[e] nih.govnih.govresearchgate.netthiadiazin-3(4H)-one 1,1-dioxide (BTD) derivatives have been explored as inhibitors of the β-carbonic anhydrases (CAs) in M. tuberculosis (MtCAs). nih.gov The inhibition of these enzymes has been shown to have an antitubercular effect. Studies on a series of BTD derivatives revealed that their inhibitory potency and selectivity against different MtCA isozymes (MtCA1, MtCA2, and MtCA3) are influenced by the substitution pattern on the BTD scaffold. nih.gov For example, some derivatives showed enhanced inhibition against specific MtCAs compared to the unsubstituted parent compound. nih.gov

The table below summarizes the in vitro activity of a benzothiazinone analogue against M. tuberculosis.

Table 3: In Vitro Activity of a Benzothiazinone Analogue against Mycobacterium tuberculosis

Compound Target Binding Affinity (ΔGbinding kcal/mol)
Macozinone (PBTZ169) DprE1 -49.8
PubChem-155-924-621 DprE1 -77.2
PubChem-127-032-794 DprE1 -74.3

| PubChem-155-923-972 | DprE1 | -65.4 |

Data from a covalent docking and molecular dynamics simulation study of benzothiazinone analogs as DprE1 inhibitors. bibliotekanauki.pl

Modulation of Cellular Pathways and Protein Interactions by Isothiazolidine 1,1-Dioxide Analogues

The isothiazolidine 1,1-dioxide scaffold serves as a versatile template for the synthesis of compound libraries aimed at discovering new molecular probes and therapeutic leads through high-throughput screening. nih.gov These screening efforts have led to the identification of isothiazolidine 1,1-dioxide analogues that can modulate various cellular pathways and interact with specific protein targets.

One significant finding is the ability of an isothiazolinone derivative to regulate the phosphatidylinositol 3-kinase (PI3K)-protein kinase B (AKT) signaling pathway. A study demonstrated that the isothiazolinone derivative 4-benzoyl-2-butyl-5-(ethylsulfinyl)isothiazol-3(2H)-one (C6) exhibited protective effects in a model of acute lung injury by inhibiting this key pathway. nih.gov The inhibition of the PI3K-AKT pathway led to a reduction in inflammatory responses, including the expression of inflammatory cytokines and inflammatory cell infiltration. nih.gov

Furthermore, isothiazolidine 1,1-dioxide and its related structures, such as 1,2,5-thiadiazolidin-3-one 1,1-dioxide, have been utilized in the design of potent, time-dependent inhibitors of serine proteases like human leukocyte elastase (HLE). nih.gov The inhibitory mechanism involves the attachment of a phosphate (B84403) leaving group to the heterocyclic scaffold. nih.gov

The broad applicability of this scaffold is further highlighted by its use in creating libraries of triazole-containing isothiazolidine 1,1-dioxides for high-throughput screening against a variety of biological targets. nih.gov These libraries represent a diverse chemical space that can be screened to identify modulators of other cellular pathways and protein interactions.

Computational Chemistry and Structure Activity Relationship Sar Methodologies

Theoretical Frameworks for Molecular Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Benzylisothiazolidine 1,1-dioxide. These methods, varying in their level of theory and computational cost, provide detailed information about the molecule's geometry, electronic structure, and vibrational frequencies.

Ab Initio Methods: These "from the beginning" calculations are based on the fundamental principles of quantum mechanics without the use of empirical parameters. For molecules like this compound, methods such as Hartree-Fock (HF) can provide a good initial approximation of the molecular structure. nih.gov More accurate results can be obtained with post-HF methods, although at a higher computational expense.

Density Functional Theory (DFT): DFT has become a popular and versatile tool in computational chemistry, offering a balance between accuracy and computational efficiency. researchgate.net Functionals like B3LYP, often paired with basis sets such as 6-31G(d) or larger, are commonly used to optimize the geometry and calculate electronic properties of organic molecules. nih.govresearchgate.net For instance, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and predict infrared spectra. nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, as a smaller gap can suggest higher chemical reactivity and polarizability. researchgate.net

Semiempirical Methods: These methods, such as AM1, PM3, and MNDO, simplify the quantum mechanical calculations by incorporating empirical parameters derived from experimental data. uni-muenchen.deresearchgate.netwalisongo.ac.id While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for initial conformational searches and for calculating properties of large sets of molecules, often as a precursor to more rigorous calculations. researchgate.netwalisongo.ac.id These methods are particularly useful in the context of Quantitative Structure-Activity Relationship (QSAR) studies where numerous molecular descriptors need to be calculated efficiently. walisongo.ac.id

Method Description Common Applications for Isothiazolidine (B1259544) Derivatives
Ab Initio (e.g., Hartree-Fock) Based on first principles of quantum mechanics, without empirical data. nih.govInitial geometry optimization, wavefunction analysis.
Density Functional Theory (DFT) A quantum mechanical method that maps the many-electron problem onto a single-electron problem. researchgate.netGeometry optimization, calculation of electronic properties (HOMO, LUMO), vibrational analysis. nih.govresearchgate.net
Semiempirical (e.g., AM1, PM3) Simplified quantum methods that use parameters from experimental data to speed up calculations. uni-muenchen.deresearchgate.netHigh-throughput screening, initial conformational analysis, calculation of descriptors for QSAR. walisongo.ac.id

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound might interact with biological macromolecules, such as enzymes or receptors. nih.govupc.edu These simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the nature of their interactions. mdpi.comrsc.org

By placing the this compound molecule in a simulated environment with a target biomolecule, MD simulations can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can indicate the stability of their complex. nih.gov

Interaction Patterns: The simulation can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. mdpi.com

Conformational Changes: MD can show how the ligand and the protein adapt their conformations upon binding. mdpi.com

For example, MD simulations of similar heterocyclic compounds have been used to assess their binding affinity to specific protein targets, providing a rationale for their observed biological activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and are highly relevant for predicting the biological activity of compounds like this compound. nih.govchem-soc.si QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

The general workflow of a QSAR study involves:

Data Collection: A dataset of molecules with known biological activities is compiled. For derivatives of isothiazolidine, this could be inhibitory concentrations (IC50) against a particular enzyme. chem-soc.sinih.gov

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.govnih.gov

QSAR models for related thiazolidine (B150603) and isothiazole (B42339) derivatives have successfully identified key structural features that influence their biological activities, such as antitubercular or enzyme inhibitory effects. nih.govchem-soc.si

Advanced Structural Descriptors and Their Correlation with Biological Activity

The predictive power of a QSAR model is heavily dependent on the choice of molecular descriptors. nih.govnih.gov These descriptors can be broadly categorized into topological, electronic, and conformational properties.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include molecular weight, connectivity indices, and surface area. In some QSAR studies on related heterocyclic systems, descriptors related to surface area have shown a correlation with biological activity. lew.ro

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule and are often calculated using quantum chemical methods. researchgate.net Key electronic descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to a molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. lew.ro These are crucial in understanding reaction mechanisms and intermolecular interactions.

Atomic Charges: The distribution of partial charges on the atoms of this compound can indicate sites that are prone to electrostatic interactions with a biological target. lew.ro

Descriptor Type Examples Significance in SAR
Topological Molecular Weight, Surface Area, Connectivity IndicesRelates to the size, shape, and steric fit of the molecule with its target. lew.ro
Electronic HOMO/LUMO Energies, Dipole Moment, Atomic ChargesDescribes the electronic nature of the molecule, influencing its reactivity and interaction with polar environments. researchgate.netlew.ro

The three-dimensional arrangement of atoms in this compound is critical for its interaction with a specific binding site on a biological target.

Conformational Analysis: The isothiazolidine ring is not planar and can adopt different conformations, such as envelope or twist forms. beilstein-journals.org Computational methods can be used to identify the low-energy conformers of the molecule. The benzyl (B1604629) group also has rotational freedom, which further contributes to the conformational landscape. Understanding the preferred conformation is essential, as it dictates how the molecule presents its functional groups for interaction.

Stereochemical Impact: The isothiazolidine ring in this compound contains a stereocenter at the C3 position. This means that the compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that different enantiomers of a chiral molecule can exhibit significantly different biological activities. This is because the binding sites of biological targets are themselves chiral, and one enantiomer may fit much better than the other, akin to a key fitting into a lock. Therefore, the stereochemistry at the C3 position is expected to have a profound impact on the biological activity of this compound. beilstein-journals.org

Hirshfeld Surface Analysis for Intermolecular Interactions

There is no published data on the Hirshfeld surface analysis of this compound. This type of analysis is a powerful tool for quantifying intermolecular interactions within a crystal structure, providing insights into the forces that govern molecular packing. Typically, studies presenting crystal structure data may include Hirshfeld analysis to detail the nature and extent of interactions such as hydrogen bonds and van der Waals forces. However, no crystallographic studies of this compound that include this analysis are currently available.

Molecular Docking and Ligand Binding Site Analysis

Similarly, the scientific literature lacks any studies on the molecular docking of this compound. Molecular docking simulations are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. This analysis is a cornerstone of modern drug discovery, helping to elucidate potential mechanisms of action and to guide the design of more potent and selective compounds.

Without molecular docking studies, there are no predictions of ligand-target interactions or calculations of binding affinities for this compound. Such data would be crucial for identifying potential biological targets and for understanding the thermodynamics of the binding process.

The development of pharmacophore models for this compound has not been reported. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. These models are vital for virtual screening and the rational design of new bioactive molecules. The absence of such models for this compound indicates a lack of systematic SAR studies for this compound and its analogs.

Future Research Perspectives and Challenges in 3 Benzylisothiazolidine 1,1 Dioxide Chemistry

Innovations in Green Chemistry Approaches for Synthesis of Isothiazolidine (B1259544) 1,1-Dioxides

The synthesis of isothiazolidine 1,1-dioxides is increasingly benefiting from the principles of green chemistry, aiming to develop more environmentally benign and efficient methods. A notable trend is the move towards one-pot, multi-component reactions that reduce waste and energy consumption.

Recent research has highlighted the use of protocols like the one-pot click/aza-Michael reaction for the rapid diversification of dihydroisothiazole (B14293150) 1,1-dioxide scaffolds. nih.gov This approach allows for the generation of large libraries of triazole-containing isothiazolidine 1,1-dioxides with high purity. nih.gov Another innovative technique involves the use of a soluble oligomeric coupling reagent in a one-pot click/esterification protocol. nih.gov

Table 1: Comparison of Synthetic Methodologies for Isothiazolidine 1,1-Dioxides

MethodologyKey FeaturesAdvantages
Conventional Synthesis Often involves multi-step processes with harsh reagents. rsc.orgWell-established procedures.
One-Pot, Multi-Component Reactions Combines several reaction steps into a single operation. nih.govReduced waste, time, and energy consumption; high efficiency. nih.gov
Green Chemistry Approaches Employs safer solvents, catalysts, and readily available starting materials. clockss.orginternationaljournalcorner.comEnvironmentally friendly, improved safety profile, and often more economical. internationaljournalcorner.com

This table provides a simplified comparison of different synthetic approaches for isothiazolidine 1,1-dioxides.

Development of Advanced High-Throughput Screening Platforms for Biological Activity

The discovery of new bioactive molecules from the isothiazolidine 1,1-dioxide class heavily relies on the ability to screen large numbers of compounds quickly and efficiently. High-throughput screening (HTS) has become an indispensable tool in this endeavor.

The need for novel pharmaceutical leads has driven the advancement of HTS technologies and the expansion of small molecule screening collections. nih.gov Libraries of isothiazolidine 1,1-dioxide derivatives are being synthesized specifically for submission to HTS campaigns to evaluate their biological activity against a wide range of targets. nih.gov For instance, a library of 180 triazole-containing isothiazolidine 1,1-dioxides was successfully generated and purified for HTS, demonstrating the feasibility of creating diverse compound collections for screening. nih.gov

Future developments in HTS will likely focus on increasing the throughput and sensitivity of assays, as well as incorporating more complex, cell-based models that better mimic human physiology. This will allow for a more accurate prediction of a compound's efficacy and potential toxicity early in the drug discovery process.

Application of Artificial Intelligence and Machine Learning in Rational Drug Design for Isothiazolidine 1,1-Dioxides

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rational design of new molecules with desired properties. researchgate.netmdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby accelerating the design-make-test-analyze cycle. nih.govresearchgate.net

For isothiazolidine 1,1-dioxides, AI and ML can be applied in several ways:

Virtual Screening: AI algorithms can screen virtual libraries of millions of isothiazolidine 1,1-dioxide derivatives to identify those with the highest probability of being active against a specific biological target. researchgate.netmdpi.com

De Novo Drug Design: Generative models can design entirely new isothiazolidine 1,1-dioxide structures that are optimized for specific properties, such as high potency and low toxicity. researchgate.netnih.gov

Predicting ADME/T Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) of isothiazolidine 1,1-dioxide candidates, helping to prioritize compounds with favorable pharmacokinetic profiles. researchgate.net

The integration of AI and ML into the drug discovery pipeline holds the potential to significantly reduce the time and cost associated with developing new isothiazolidine 1,1-dioxide-based therapeutics. nih.gov

Table 2: Machine Learning Models in Drug Discovery

ModelApplication
Support Vector Machines (SVM) Classification and regression tasks, such as predicting biological activity. nih.gov
Random Forest Can handle large datasets and is robust to overfitting. nih.gov
Deep Neural Networks (DNN) Capable of learning complex patterns from large and diverse datasets. nih.govresearchgate.net

This table lists some common machine learning models and their applications in the context of drug discovery.

Interdisciplinary Collaborations for Translational Research in Target Validation

The successful translation of a promising isothiazolidine 1,1-dioxide candidate from the laboratory to the clinic requires a collaborative effort from researchers across multiple disciplines. Chemists, biologists, pharmacologists, and clinicians must work together to validate biological targets, understand mechanisms of action, and conduct preclinical and clinical studies.

The importance of such collaborations is underscored by the multifaceted nature of drug discovery. For instance, while chemists focus on synthesizing novel compounds, biologists are needed to develop and perform the assays that test their activity. internationaljournalcorner.com Pharmacologists then investigate the in vivo effects of the most promising compounds, and clinicians ultimately oversee their evaluation in human trials.

Fostering these interdisciplinary partnerships is crucial for overcoming the challenges inherent in drug development and for ensuring that the therapeutic potential of isothiazolidine 1,1-dioxides is fully realized.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-benzylisothiazolidine 1,1-dioxide and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization or functionalization of sulfonamide precursors. For example:

  • Cyclization : Reacting sulfonyl chlorides with amines under basic conditions (e.g., NaOAc) to form the isothiazolidine ring .
  • Halogenation : Saccharin derivatives can be halogenated using reagents like Cl2 under UV light, followed by nucleophilic displacement with amines .
  • Dehydration : Sulfonamides can be dehydrated using reagents like PPh3 in refluxing THF to yield the sulfone .
    • Key Considerations : Optimize reaction temperature and solvent polarity to minimize side products (e.g., over-oxidation).

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify substituent positions and ring conformation .
  • X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H···O) to confirm stereochemistry and packing .
  • Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction pathways for sulfone derivatives?

  • Methodological Answer :

  • Comparative Kinetic Studies : Compare reaction rates under varying conditions (e.g., light vs. dark for halogenation) to identify dominant pathways .
  • Isotopic Labeling : Use <sup>18</sup>O or deuterated reagents to trace oxygen sources in sulfone formation .
  • Computational Modeling : Apply DFT calculations to assess thermodynamic favorability of competing mechanisms .

Q. What strategies improve the yield of 3-substituted isothiazolidine 1,1-dioxides in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test iodine-mediated cyclization for metal-free synthesis of acylated derivatives .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl groups) to direct regioselectivity .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2 or 5-LO) using fluorometric or colorimetric kits .
  • Cytotoxicity Profiling : Perform MTT assays on cell lines (e.g., HEK293) to assess therapeutic indices .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., NMDA receptors) using AutoDock Vina .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., benzyl vs. phenyl groups) and correlate with IC50 values .
  • Statistical Validation : Use one-way ANOVA with post-hoc tests (e.g., Dunnett’s) to confirm significance (p < 0.05) .
  • Meta-Analysis : Compare results with published analogs (e.g., saccharin derivatives) to identify conserved pharmacophores .

Synthetic Challenges and Solutions

Q. What are the bottlenecks in scaling up this compound synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Control : Monitor reaction progress via TLC to isolate intermediates before side reactions occur .
  • Purification : Use column chromatography with gradients (e.g., hexane/EtOAc) to separate diastereomers .
  • Green Chemistry : Replace toxic solvents (e.g., CCl4) with alternatives like MeCN or EtOH .

Table: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
HalogenationCl2, UV light, CCl474
Iodine-Mediated CyclizationI2, DMSO, 80°C82
Nucleophilic DisplacementAmines, NaOAc, MeOH/H2O68

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